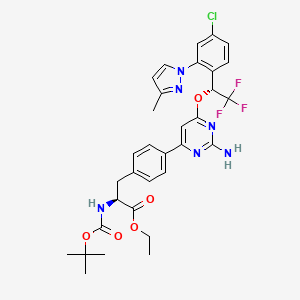

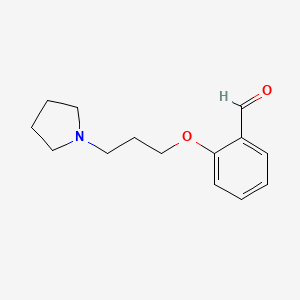

2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde

Descripción general

Descripción

“2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C14H19NO3 and a molecular weight of 249.31 .

Molecular Structure Analysis

The molecular structure of “2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid” can be represented by the SMILES string: C1CCN(C1)CCCOC2=CC=CC=C2C(=O)O .Aplicaciones Científicas De Investigación

Enhancing mRNA Transfection

The compound, also known as E6446, has been found to enhance mRNA transfection when used in conjunction with cell-penetrating peptides (CPPs). This has potential applications in gene therapy, where mRNA transfection is a developing field . In a study, E6446 was found to be more than 5-fold potent than chloroquine (CQ) at enhancing mRNA transfection .

Cystic Fibrosis Treatment

E6446 has been used to facilitate the transfection of mRNA encoding the cystic fibrosis transmembrane regulator (CFTR), the protein mutated in cystic fibrosis . This suggests that E6446 could potentially be used in the treatment of cystic fibrosis.

Alzheimer’s Disease Research

While there’s no direct evidence of “2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde” being used in Alzheimer’s disease research, related compounds have been studied for their potential as inhibitors of acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid . These are all targets in Alzheimer’s disease research, suggesting that “2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde” could potentially have applications in this field.

Mecanismo De Acción

Target of Action

The primary targets of 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde are Toll-like receptors 7 and 9 (TLR7 and TLR9) . These receptors play a crucial role in the immune response, particularly in recognizing nucleic acid-containing complexes in the serum of autoimmune lupus patients .

Mode of Action

2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde interacts with its targets, TLR7 and TLR9, by inhibiting their signaling in a variety of human and mouse cell types . This compound also inhibits the DNA-TLR9 interaction in vitro . The inhibition of these receptors is dependent on two properties of the compound: weak interaction with nucleic acids and high accumulation in the intracellular acidic compartments where TLR7 and TLR9 reside .

Biochemical Pathways

The inhibition of TLR7 and TLR9 signaling by 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde affects the immune response pathways. Specifically, it suppresses responses to challenge doses of cytidine-phosphate-guanidine (CpG)-containing DNA, which stimulates TLR9 .

Pharmacokinetics

Its ability to accumulate in intracellular acidic compartments suggests it may have good cellular permeability .

Result of Action

The inhibition of TLR7 and TLR9 signaling by 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde can suppress immune responses. In spontaneous mouse lupus models, this compound slowed the development of circulating antinuclear antibodies .

Action Environment

The action of 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde can be influenced by various environmental factors. For instance, the pH of the intracellular environment may affect the compound’s accumulation in acidic compartments . .

Propiedades

IUPAC Name |

2-(3-pyrrolidin-1-ylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-12-13-6-1-2-7-14(13)17-11-5-10-15-8-3-4-9-15/h1-2,6-7,12H,3-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDHMWIYERBQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde | |

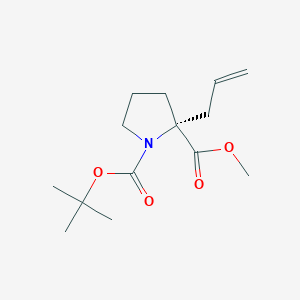

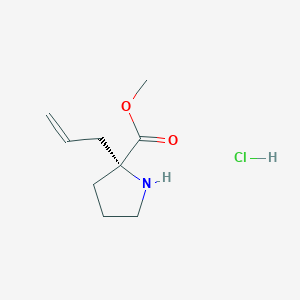

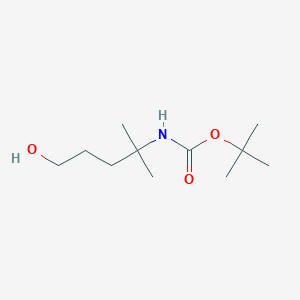

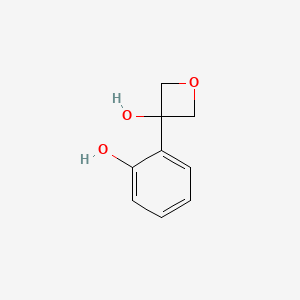

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)

![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)

![1-Bromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B3082435.png)